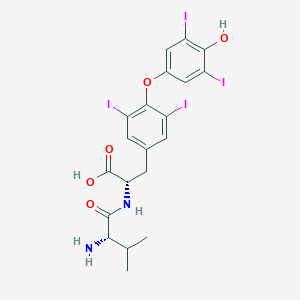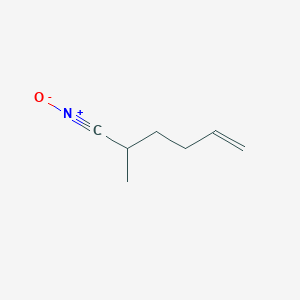![molecular formula C33H42N6 B12565046 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine CAS No. 201544-02-7](/img/structure/B12565046.png)
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine is an organic compound known for its unique structural and electronic properties. It is a derivative of triazine, a heterocyclic compound, and features three diethylamino groups attached to phenyl rings at the 2, 4, and 6 positions of the triazine core.
Métodos De Preparación
The synthesis of 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine typically involves a multi-step process. One common method includes the reaction of cyanuric chloride with 4-(diethylamino)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere, to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine is primarily related to its electronic structure. The diethylamino groups donate electron density to the triazine core, enhancing its electron-accepting ability. This property is crucial in its function as a charge transport material in electronic devices. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating efficient charge transfer and improving the performance of electronic devices .
Comparación Con Compuestos Similares
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine can be compared with other similar compounds, such as:
Triphenylamine: Like this compound, triphenylamine is used in electronic applications due to its excellent charge transport properties. the presence of the triazine core in this compound provides additional stability and electronic versatility.
Tris(4-bromophenyl)amine: This compound is another derivative of triphenylamine, but with bromine substituents.
Propiedades
Número CAS |
201544-02-7 |
|---|---|
Fórmula molecular |
C33H42N6 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
4-[4,6-bis[4-(diethylamino)phenyl]-1,3,5-triazin-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C33H42N6/c1-7-37(8-2)28-19-13-25(14-20-28)31-34-32(26-15-21-29(22-16-26)38(9-3)10-4)36-33(35-31)27-17-23-30(24-18-27)39(11-5)12-6/h13-24H,7-12H2,1-6H3 |
Clave InChI |
HGVKWFBPCQHLML-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)









![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
